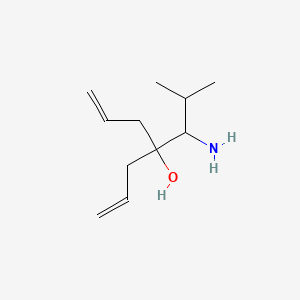

4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol, also known as 2-amino-4-methylpent-1,6-dien-4-ol, is a novel organic compound with a wide range of potential applications in scientific research. This compound has a unique structure, consisting of four carbon atoms, one nitrogen atom, and two oxygen atoms. It is a colorless, volatile liquid that is soluble in most organic solvents.

Applications De Recherche Scientifique

Catalytic Intramolecular Hydroamination

Intramolecular hydroamination of aminoallenes catalyzed by titanium complexes with chiral amino alcohols has been studied, revealing potential applications in synthesizing complex organic compounds. The process involves the ring-closing reaction of hepta-4,5-dienylamine and 6-methylhepta-4,5-dienylamine, yielding pyrrolidine products with enantiomeric excesses up to 16% (Hoover et al., 2004).

Cyclization of Dienes

Hepta-1,6-dienes substituted at C-4 undergo cyclization to form 4,4-disubstituted 1,2-dimethylcyclopent-2-enes when treated with palladium acetate, demonstrating the potential for synthesizing cyclopentene derivatives (Grigg et al., 1984).

Complexations with Rhodium

Hepta-2,5-dienes and related compounds complex with rhodium(I) pentane-2,4-dionates, leading to 1 : 1 and 2 : 1 complexes. These complexes undergo thermal rearrangements, highlighting their potential in organic synthesis and catalysis (Aneja et al., 1984).

Fluorescent Sensor for Aluminum Ion Detection

A turn-on ESIPT-based fluorescent sensor for the detection of aluminum ions has been developed, demonstrating the utility of specific chemical structures in sensing applications. The sensor, exhibiting high sensitivity and selectivity, also has potential for bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).

Highly Reactive Dienes for Diels-Alder Reaction

1-Amino-3-siloxy-1,3-butadienes have been identified as a novel class of heteroatom-containing dienes, showcasing their efficacy in [4 + 2] cycloadditions with electron-deficient dienophiles. This highlights their potential as versatile synthetic intermediates in organic synthesis (Kozmin et al., 1999).

Propriétés

IUPAC Name |

4-(1-amino-2-methylpropyl)hepta-1,6-dien-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-5-7-11(13,8-6-2)10(12)9(3)4/h5-6,9-10,13H,1-2,7-8,12H2,3-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFSZZBAUXRZQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(CC=C)(CC=C)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389707 |

Source

|

| Record name | 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

315248-94-3 |

Source

|

| Record name | 4-(1-Amino-2-methylpropyl)hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)